molecular formula C19H19ClN2O2 B11151148 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11151148
M. Wt: 342.8 g/mol
InChI Key: GZAWIFYRKJAFAO-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chloro-substituted indole moiety and a methoxyphenyl acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19ClN2O2/c1-24-16-5-2-13(3-6-16)10-19(23)21-9-8-14-12-22-18-7-4-15(20)11-17(14)18/h2-7,11-12,22H,8-10H2,1H3,(H,21,23)

InChI Key

GZAWIFYRKJAFAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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